![molecular formula C14H18N2O4 B11604187 2-(Furan-2-yl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide](/img/structure/B11604187.png)
2-(Furan-2-yl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide
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Overview
Description
2-(furan-2-yl)-4-hydroxy-3,3-dimethyl-6-oxo-1,4-diazaspiro[4.5]dec-1-en-1-ium-1-olate is a spirocyclic compound that features a unique structure combining a furan ring and a spirocyclic framework. Spirocyclic compounds are known for their presence in various natural products and their significant biological activities . This compound’s unique structure makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-4-hydroxy-3,3-dimethyl-6-oxo-1,4-diazaspiro[4.5]dec-1-en-1-ium-1-olate involves multiple steps. One common method includes the N-arylation of pyrazolone using copper (I) iodide catalyst followed by reduction to give the amine intermediate. This intermediate is then coupled with a suitable acid and deprotected to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-4-hydroxy-3,3-dimethyl-6-oxo-1,4-diazaspiro[4.5]dec-1-en-1-ium-1-olate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring and other reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated spirocyclic compounds .
Scientific Research Applications
2-(furan-2-yl)-4-hydroxy-3,3-dimethyl-6-oxo-1,4-diazaspiro[4.5]dec-1-en-1-ium-1-olate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-4-hydroxy-3,3-dimethyl-6-oxo-1,4-diazaspiro[4.5]dec-1-en-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(3,5-Difluorophenyl)furan-2-yl]-2,3,7-triazaspiro[4.5]dec-3-en-1-one hydrochloride
- 2-(furan-2-yl)-[1,3]thiazolo[4,5-b]pyridine
Uniqueness
2-(furan-2-yl)-4-hydroxy-3,3-dimethyl-6-oxo-1,4-diazaspiro[4.5]dec-1-en-1-ium-1-olate stands out due to its specific combination of a furan ring and a spirocyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H18N2O4 |
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Molecular Weight |
278.30 g/mol |
IUPAC Name |
3-(furan-2-yl)-1-hydroxy-2,2-dimethyl-4-oxido-1-aza-4-azoniaspiro[4.5]dec-3-en-6-one |
InChI |
InChI=1S/C14H18N2O4/c1-13(2)12(10-6-5-9-20-10)15(18)14(16(13)19)8-4-3-7-11(14)17/h5-6,9,19H,3-4,7-8H2,1-2H3 |
InChI Key |
NAURTZHMEYTTKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=[N+](C2(N1O)CCCCC2=O)[O-])C3=CC=CO3)C |
Origin of Product |
United States |
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